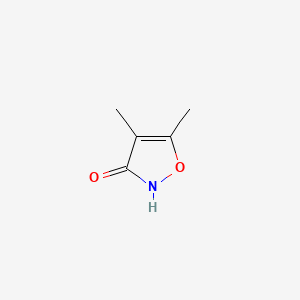

3-Isoxazolol, 4,5-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The biological activity such as the cytotoxic effect of 3,4,5-trisubstituted isoxazoles and the effect of 3,4,5-trisubstituted isoxazoles on the interpretation of p21 WAF-1, Bax, and Bcl-2 were observed . This makes it a significant compound in the field of drug discovery .

Eco-friendly Synthetic Strategies

In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it is always imperative to develop alternate metal-free synthetic routes .

Synthesis of Isoxazoles

This compound is used in the synthesis of isoxazoles, which are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Physicochemical Properties Study

The physicochemical properties of 4,5-dimethyl-1,3-dioxol-2-one (DMD2O)-grown crystals were studied . The single crystal was grown by a slow evaporation method . The phase formation and spectroscopic studies of grown DMD2O crystal were performed .

Spectroscopic Investigations

The grown DMD2O crystal vibrational assignments were compared with theoretical calculations . The vibrational bands were determined by the potential energy distribution (PED) . According to time-dependent density-functional theory (TD- DFT), the maximum absorption wavelength was calculated and compared with actual data .

6. Nonlinear Optical Behaviour and Hirshfeld Surface Analysis Nonlinear optical behaviour (NLO) and Hirshfeld surface analysis were performed . Energy frameworks were developed for understanding molecular packing by examining the different intermolecular interaction energies .

Wirkmechanismus

Target of Action

The primary target of 3-Isoxazolol, 4,5-dimethyl- is the insect GABA receptor (GABAR), which is composed of five RDL subunits . This receptor represents an important target for insecticides .

Mode of Action

The compound acts as a competitive antagonist of the GABAR . It interacts with four splice variants (ac, ad, bc, and bd) of housefly GABARs .

Biochemical Pathways

The compound affects the GABAergic pathway in insects. By acting as a competitive antagonist, it inhibits the action of GABA, a major neurotransmitter in both vertebrates and invertebrates . This results in enhanced membrane permeability to chloride ions, leading to fast inhibitory synaptic transmission .

Pharmacokinetics

Its antagonistic action on gabar suggests that it can reach its target site in the central nervous system of insects .

Result of Action

The antagonistic action of 3-Isoxazolol, 4,5-dimethyl- on GABAR leads to the inhibition of GABA-induced currents . This results in a disruption of the normal functioning of the nervous system in insects, making it an effective insecticide .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,2-oxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKSVJGPLKILI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302512 |

Source

|

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isoxazolol, 4,5-dimethyl- | |

CAS RN |

930-83-6 |

Source

|

| Record name | 3-Hydroxy-4,5-dimethylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)